molecular formula C11H16N2OS B15319144 4-(Diethylamino)-2-hydroxybenzenecarbothioamide CAS No. 926201-33-4

4-(Diethylamino)-2-hydroxybenzenecarbothioamide

Cat. No.: B15319144
CAS No.: 926201-33-4
M. Wt: 224.32 g/mol
InChI Key: YGYAOOSLKZOCHC-UHFFFAOYSA-N
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Description

4-(Diethylamino)-2-hydroxybenzothioamide is an organic compound that features a benzene ring substituted with a diethylamino group, a hydroxyl group, and a thioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-2-hydroxybenzothioamide typically involves the reaction of 4-(Diethylamino)-2-hydroxybenzaldehyde with thioamide derivatives. One common method is the Knoevenagel condensation reaction, where 4-(Diethylamino)-2-hydroxybenzaldehyde reacts with thioamide in the presence of a base such as potassium carbonate in a solvent like ethanol . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 4-(Diethylamino)-2-hydroxybenzothioamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)-2-hydroxybenzothioamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The thioamide group can be reduced to form corresponding amines.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 4-(Diethylamino)-2-hydroxybenzaldehyde or 4-(Diethylamino)-2-hydroxybenzoketone.

    Reduction: Formation of 4-(Diethylamino)-2-hydroxybenzylamine.

    Substitution: Formation of various substituted benzothioamide derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Diethylamino)-2-hydroxybenzothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-2-hydroxybenzothioamide involves its interaction with specific molecular targets. The diethylamino group can enhance the compound’s ability to penetrate cell membranes, while the thioamide group can form covalent bonds with target proteins, leading to inhibition of their activity. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

    4-(Diethylamino)-2-hydroxybenzaldehyde: Shares the diethylamino and hydroxyl groups but lacks the thioamide group.

    4-(Diethylamino)-2-hydroxybenzylamine: Similar structure but with an amine group instead of a thioamide group.

    4-(Diethylamino)-2-hydroxybenzoketone: Contains a ketone group instead of a thioamide group

Uniqueness

4-(Diethylamino)-2-hydroxybenzothioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

926201-33-4

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

IUPAC Name

4-(diethylamino)-2-hydroxybenzenecarbothioamide

InChI

InChI=1S/C11H16N2OS/c1-3-13(4-2)8-5-6-9(11(12)15)10(14)7-8/h5-7,14H,3-4H2,1-2H3,(H2,12,15)

InChI Key

YGYAOOSLKZOCHC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C(=S)N)O

Origin of Product

United States

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